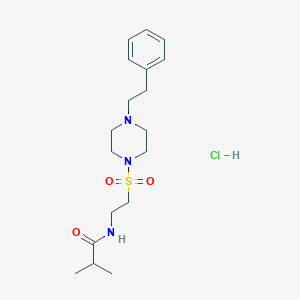
N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide hydrochloride is a useful research compound. Its molecular formula is C18H30ClN3O3S and its molecular weight is 403.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide hydrochloride is a compound of interest in pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure
The compound has a complex structure characterized by the presence of a piperazine moiety, which is often associated with various biological activities. The molecular formula is C14H20N2O2S⋅HCl, and it has a molecular weight of approximately 300.84 g/mol.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 300.84 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
This compound exhibits various biological activities primarily through its interaction with neurotransmitter systems, particularly the serotonin and dopamine receptors. This interaction may contribute to its potential use in treating psychiatric disorders.
Pharmacological Effects
- Antidepressant Activity : Studies indicate that the compound may exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin pathways.
- Anxiolytic Effects : Preliminary research suggests that it may reduce anxiety-related behaviors, likely linked to its action on GABAergic systems.
- Neuroprotective Properties : There is emerging evidence that this compound could protect neuronal cells from oxidative stress, providing a potential avenue for neurodegenerative disease treatment.
Case Study 1: Antidepressant Effects
In a controlled study involving rodents, administration of this compound resulted in significant reductions in depressive behaviors as measured by the forced swim test (FST). The results indicated a dose-dependent response, suggesting effective engagement with serotonin receptors .
Case Study 2: Anxiolytic Activity
Another study assessed the anxiolytic properties of the compound using the elevated plus maze (EPM) test. Results showed that treated animals spent significantly more time in the open arms compared to controls, indicating reduced anxiety levels .
Research Findings Summary
| Study Type | Findings |
|---|---|
| Rodent Model (FST) | Significant antidepressant effects |
| Rodent Model (EPM) | Anxiolytic effects observed |
| Neuroprotection | Potential protective effects against oxidative damage |
属性
IUPAC Name |
2-methyl-N-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S.ClH/c1-16(2)18(22)19-9-15-25(23,24)21-13-11-20(12-14-21)10-8-17-6-4-3-5-7-17;/h3-7,16H,8-15H2,1-2H3,(H,19,22);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHJDAMZLUIHLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCS(=O)(=O)N1CCN(CC1)CCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














